molecular formula C8H7Br2Cl B1339172 1,2-Bis(bromomethyl)-4-chlorobenzene CAS No. 31684-14-7

1,2-Bis(bromomethyl)-4-chlorobenzene

Cat. No.: B1339172
CAS No.: 31684-14-7
M. Wt: 298.4 g/mol
InChI Key: MUTSJBZAMXKKFL-UHFFFAOYSA-N
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Description

1,2-Bis(bromomethyl)-4-chlorobenzene is an organic compound with the molecular formula C8H7Br2Cl. It is a derivative of benzene, where two bromomethyl groups and one chlorine atom are substituted at the 1, 2, and 4 positions, respectively. This compound is known for its reactivity due to the presence of bromine and chlorine atoms, making it useful in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(bromomethyl)-4-chlorobenzene can be synthesized through the bromination of 4-chlorotoluene. The process involves the following steps:

    Bromination of 4-chlorotoluene: 4-chlorotoluene is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to form 1-bromo-4-chlorotoluene.

    Further bromination: The 1-bromo-4-chlorotoluene is then subjected to further bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(bromomethyl)-4-chlorobenzene undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction: The compound can be reduced to 1,2-bis(methyl)-4-chlorobenzene using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation of the bromomethyl groups can lead to the formation of carboxylic acids or aldehydes.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or thiourea (NH2CSNH2) in solvents such as ethanol or water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Nucleophilic substitution: Products such as 1,2-bis(hydroxymethyl)-4-chlorobenzene, 1,2-bis(aminomethyl)-4-chlorobenzene, or 1,2-bis(thiomethyl)-4-chlorobenzene.

    Reduction: 1,2-bis(methyl)-4-chlorobenzene.

    Oxidation: 1,2-bis(carboxylic acid)-4-chlorobenzene or 1,2-bis(aldehyde)-4-chlorobenzene.

Scientific Research Applications

1,2-Bis(bromomethyl)-4-chlorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

    Biology: The compound is used in the study of enzyme inhibition and as a cross-linking agent in protein chemistry.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.

    Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2-bis(bromomethyl)-4-chlorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are highly reactive, allowing the compound to participate in various substitution and addition reactions. The chlorine atom also contributes to the compound’s reactivity by influencing the electron density on the benzene ring, making it more susceptible to electrophilic attack.

Comparison with Similar Compounds

1,2-Bis(bromomethyl)-4-chlorobenzene can be compared with other similar compounds such as:

    1,2-Bis(bromomethyl)benzene: Lacks the chlorine atom, making it less reactive towards electrophiles.

    1,4-Bis(bromomethyl)benzene: The bromomethyl groups are positioned differently, affecting the compound’s reactivity and applications.

    1,2-Bis(chloromethyl)-4-bromobenzene: The positions of bromine and chlorine atoms are reversed, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in various fields.

Properties

IUPAC Name

1,2-bis(bromomethyl)-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2Cl/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTSJBZAMXKKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566894
Record name 1,2-Bis(bromomethyl)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31684-14-7
Record name 1,2-Bis(bromomethyl)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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